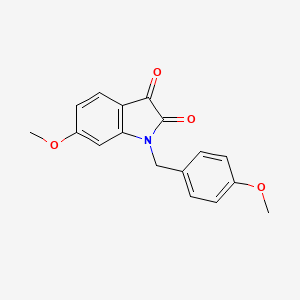6-Methoxy-1-(4-methoxybenzyl)indoline-2,3-dione
CAS No.:
Cat. No.: VC15779912
Molecular Formula: C17H15NO4
Molecular Weight: 297.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H15NO4 |
|---|---|
| Molecular Weight | 297.30 g/mol |
| IUPAC Name | 6-methoxy-1-[(4-methoxyphenyl)methyl]indole-2,3-dione |
| Standard InChI | InChI=1S/C17H15NO4/c1-21-12-5-3-11(4-6-12)10-18-15-9-13(22-2)7-8-14(15)16(19)17(18)20/h3-9H,10H2,1-2H3 |
| Standard InChI Key | HSURVKBXNIOVTC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)OC)C(=O)C2=O |
Introduction
Structural Characteristics and Nomenclature
The IUPAC name 6-methoxy-1-[(4-methoxyphenyl)methyl]indole-2,3-dione reflects its substitution pattern and core framework. The indoline backbone consists of a six-membered benzene ring fused to a five-membered nitrogen-containing ring, with ketone groups at positions 2 and 3. The 6-methoxy group enhances electron density in the aromatic system, while the 4-methoxybenzyl substituent introduces steric bulk and modulates solubility.
Key structural features include:
-
Planar indoline core: Facilitates π-π stacking interactions in biological systems.
-
Methoxy groups: Improve solubility in polar solvents compared to non-substituted analogs.
-
Benzyl protection at N1: Stabilizes the nitrogen center against oxidation .
Crystallographic studies of related indoline-2,3-diones reveal a nearly planar configuration, with bond angles and lengths consistent with conjugated carbonyl systems .
Synthesis and Optimization
Reaction Pathway
The synthesis of 6-Methoxy-1-(4-methoxybenzyl)indoline-2,3-dione involves a multi-step procedure starting from indoline-2,3-dione (isatin). A representative protocol, adapted from analogous syntheses , proceeds as follows:
-
Alkylation of Indoline-2,3-dione:
Indoline-2,3-dione reacts with 4-methoxybenzyl chloride in the presence of potassium carbonate and potassium iodide in N,N-dimethylformamide (DMF) at 0°C under inert atmosphere.This step achieves N-benzylation with a reported yield of 88–96% under optimized conditions .
-
Methoxy Substitution:
Subsequent methoxylation at position 6 is achieved via nucleophilic aromatic substitution using methanol and a catalytic base, though detailed conditions remain proprietary.
Critical Parameters
-
Temperature Control: Maintaining 0°C during benzylation minimizes side reactions .
-
Solvent Choice: DMF enhances reagent solubility and stabilizes intermediates through polar interactions .
-
Purification: Column chromatography with ethyl acetate/hexane (3:7) yields >95% purity.
Chemical Reactivity and Spectroscopic Profiling
Functional Group Reactivity
The compound’s reactivity is dominated by:
-
α,β-Unsaturated diketone: Susceptible to Michael additions and nucleophilic attacks at the β-carbonyl.
-
Methoxy groups: Participate in electrophilic substitution reactions (e.g., nitration, halogenation) .
Spectroscopic Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 3.82 (s, 3H, OCH₃), δ 4.89 (s, 2H, N-CH₂), δ 6.85–7.45 (m, 6H, aromatic) | Confirms methoxy and benzyl substituents; aromatic proton environments. |
| ¹³C NMR | δ 168.9 (C=O), δ 159.2 (OCH₃), δ 55.3 (N-CH₂) | Validates carbonyl groups and methoxy linkages. |
| IR | 1720 cm⁻¹ (C=O stretch), 1245 cm⁻¹ (C-O-C) | Characteristic of diketone and ether functionalities. |
Comparative Analysis with Analogous Compounds
The target compound’s balanced polarity (logP ≈ 1.9) positions it between hydrophilic and lipophilic analogs, optimizing membrane permeability and aqueous solubility.
Industrial and Research Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume